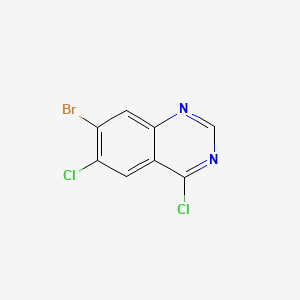

7-Bromo-4,6-dichloroquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4,6-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-5-2-7-4(1-6(5)10)8(11)13-3-12-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCDKWJWCZLWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857507 | |

| Record name | 7-Bromo-4,6-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260847-61-7 | |

| Record name | 7-Bromo-4,6-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-4,6-dichloroquinazoline

This guide provides a comprehensive technical overview of 7-Bromo-4,6-dichloroquinazoline, a key building block in synthetic organic chemistry and drug discovery. We will delve into its core chemical properties, reactivity, synthesis, and handling protocols, offering insights grounded in practical laboratory experience. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry.[1] This is due to its ability to be readily modified and interact with a diverse range of biological targets.[1] Consequently, quinazoline derivatives have been extensively explored for various therapeutic applications, including the development of anticancer, anti-inflammatory, and antiviral agents.[1] Several clinically approved drugs, such as gefitinib, feature the quinazoline core and function as kinase inhibitors in cancer therapy.[1] Dihalogenated quinazolines, in particular, are highly versatile synthetic intermediates due to the reactivity of the halogen atoms, which allows for sequential and regioselective modifications.[1]

Core Chemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1260847-61-7 | [2] |

| Molecular Formula | C₈H₃BrCl₂N₂ | [3] |

| Molecular Weight | 277.93 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Data

While a dedicated full spectrum analysis for this compound is not available in the provided search results, data from analogous structures can provide valuable insights. For instance, the 1H NMR spectrum of the related compound 7-bromo-4-chloroquinoline shows characteristic aromatic proton signals.[4] Similarly, 13C-NMR and mass spectrometry data for various bromo- and chloro-substituted quinazolines have been reported, which can aid in the characterization of this compound.[5]

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process starting from substituted anilines. A generalized approach often includes the formation of a quinazolinone intermediate, followed by chlorination.

Illustrative Synthetic Pathway

A plausible synthetic route can be conceptualized based on established methodologies for similar quinazoline derivatives.[6][7]

Caption: A generalized two-step synthesis of this compound.

Key Reactions and Reactivity

The chemical reactivity of this compound is dominated by the three halogen substituents on the quinazoline core.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic attack. The C4-chloro group is generally more reactive towards nucleophiles than the C6-chloro group. This differential reactivity allows for selective functionalization.

-

Cross-Coupling Reactions: The bromine atom at position 7 is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide variety of substituents at this position.

This dual reactivity makes this compound a valuable precursor for the synthesis of diverse libraries of quinazoline derivatives for screening in drug discovery programs.[8]

Applications in Drug Discovery

The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[9] The strategic placement of bromo and chloro substituents in this compound allows for its use as a starting material for the synthesis of potent and selective inhibitors of various signaling pathways implicated in cancer, such as those involving EGFR, VEGFR-2, and PI3K/Akt.[8]

Experimental Workflow: Synthesis of a 4-Amino-quinazoline Derivative

The following protocol outlines a general procedure for the synthesis of a 4-amino-7-bromo-6-chloroquinazoline derivative, a common step in the elaboration of this scaffold for biological testing.[8]

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine)

-

Anhydrous solvent (e.g., isopropanol, DMF)

-

Base (e.g., diisopropylethylamine, potassium carbonate)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the desired amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-7-bromo-6-chloroquinazoline derivative.

Caption: A typical experimental workflow for SNAr reactions on this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[10] Although specific hazard data for this compound is limited, related halogenated quinazolines are classified as hazardous substances.[10][11]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[12]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[12]

-

Respiratory Protection: Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[12]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Storage and Disposal

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Dispose of the compound and its container in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its distinct reactivity at the chloro and bromo positions provides a strategic advantage for the construction of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective application in the pursuit of novel therapeutic agents.

References

- An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline - Benchchem. (URL: )

- This compound (cas 1260847-61-7) SDS/MSDS download - Guidechem. (URL: )

- Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)

- 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem. (URL: [Link])

- Safeguarding Your Research: Essential Safety Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline - Benchchem. (URL: )

- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem. (URL: )

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul

- 7-Bromo-2,4-dichloroquinazoline | CAS 959237-68-4 | AMERICAN ELEMENTS ®. (URL: [Link])

- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents - Benchchem. (URL: )

- Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. (URL: [Link])

- 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. americanelements.com [americanelements.com]

- 4. 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR [m.chemicalbook.com]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. "Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a" by Cody M. Orahoske [engagedscholarship.csuohio.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ruifuchem.com [ruifuchem.com]

7-Bromo-4,6-dichloroquinazoline: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1] Derivatives of this scaffold have been successfully developed into a range of therapeutics, most notably as potent and selective inhibitors of protein kinases, which play a pivotal role in cellular signaling pathways implicated in cancer.[2] The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[3] Among the vast chemical space of quinazoline derivatives, halogenated analogues serve as particularly valuable intermediates due to their propensity for further functionalization. This guide provides a comprehensive technical overview of 7-Bromo-4,6-dichloroquinazoline (CAS No. 1260847-61-7), a key building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1260847-61-7 | [4] |

| Molecular Formula | C₈H₃BrCl₂N₂ | [4] |

| Molecular Weight | 277.93 g/mol | [4] |

| Appearance | Solid (predicted) | |

| SMILES | C1=C2C(=CC(=C1Cl)Br)N=CN=C2Cl | [4] |

A Plausible Synthetic Pathway

Step 1: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

This initial step can be adapted from methodologies used for structurally similar compounds, such as the synthesis of halofuginone intermediates.[5][6] The process begins with a suitably substituted benzoic acid derivative.

Caption: Proposed reaction for the synthesis of the quinazolinone intermediate.

Experimental Protocol:

-

To a solution of 2,4-dibromo-5-chlorobenzoic acid in a suitable solvent such as acetonitrile, add a copper(I) catalyst (e.g., cuprous bromide), an iodide salt (e.g., potassium iodide), and an inorganic base (e.g., potassium carbonate).[5]

-

Add formamidine acetate to the mixture.

-

Heat the reaction mixture under reflux for 12-20 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The causality behind this one-pot reaction lies in the copper-catalyzed nucleophilic substitution and subsequent cyclization. The formamidine acetate serves as the source for the nitrogen atoms and the C2 carbon of the pyrimidine ring.

Step 2: Chlorination to Yield this compound

The conversion of the 4-oxo group of the quinazolinone to a chloro group is a standard transformation in quinazoline chemistry, rendering the 4-position highly reactive towards nucleophiles.[7]

Caption: Chlorination of the quinazolinone intermediate to the final product.

Experimental Protocol:

-

Suspend 7-bromo-6-chloro-4(3H)-quinazolinone in thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). Alternatively, phosphorus oxychloride (POCl₃) can be used as both the reagent and solvent.[8]

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Carefully remove the excess chlorinating agent under reduced pressure.

-

Quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

This chlorination step is crucial as it activates the C4 position for subsequent nucleophilic aromatic substitution reactions, a key strategy in the synthesis of many quinazoline-based drugs.[7]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the electronic properties of the quinazoline core and the nature of its substituents. The two chloro groups and the bromo group are electron-withdrawing, which deactivates the aromatic system towards electrophilic substitution but activates it for nucleophilic substitution.

Caption: Key reactive sites on the this compound scaffold.

The chlorine atom at the C4 position is significantly more labile than the one at the C6 position. This is due to the electronic influence of the adjacent nitrogen atoms, which stabilize the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution. This differential reactivity allows for selective substitution at the C4 position under milder conditions. Common nucleophiles for this reaction include amines, alcohols, and thiols.

The bromine atom at the C7 position is less susceptible to nucleophilic attack but is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, further expanding the chemical diversity of the resulting compounds.

Applications in Drug Discovery

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting various biological pathways.[9] this compound, with its multiple points for diversification, is an ideal starting material for the synthesis of compound libraries for high-throughput screening.

A primary application is in the development of tyrosine kinase inhibitors (TKIs) . Many FDA-approved TKIs for cancer therapy, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core.[2] The C4 chloro group of this compound can be readily displaced by a substituted aniline to generate analogues of these drugs. The substituents at the C6 and C7 positions are known to influence the inhibitor's binding affinity and selectivity for different kinases.[3]

Furthermore, the quinazoline core has been explored for a range of other therapeutic applications, including the development of:

The specific substitution pattern of this compound offers a unique template for designing novel compounds with potentially enhanced or novel biological activities in these areas.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this specific compound is not widely published, the following table provides predicted chemical shifts for the key protons and carbons based on data from structurally related compounds.[12][13]

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H-NMR | ||

| H2 | 8.8 - 9.2 | Singlet, downfield due to adjacent nitrogens. |

| H5 | 8.0 - 8.4 | Singlet, deshielded by adjacent chloro group. |

| H8 | 7.8 - 8.2 | Singlet. |

| ¹³C-NMR | ||

| C2 | 150 - 155 | |

| C4 | 158 - 163 | Highly deshielded due to chlorine and nitrogen. |

| C4a | 148 - 152 | |

| C5 | 125 - 130 | |

| C6 | 135 - 140 | Carbon bearing chlorine. |

| C7 | 118 - 123 | Carbon bearing bromine. |

| C8 | 128 - 133 | |

| C8a | 145 - 150 |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated laboratory fume hood.[4]

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear impervious gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Storage and Disposal: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4] Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a core building block in drug discovery and development. Its differential reactivity at the C4, C6, and C7 positions allows for the systematic and selective introduction of diverse chemical functionalities. This versatility makes it an invaluable tool for medicinal chemists aiming to synthesize novel compounds, particularly in the pursuit of new kinase inhibitors for oncology and other therapeutic areas. While handling this compound requires adherence to strict safety protocols, its synthetic utility underscores its importance in the ongoing quest for new and more effective medicines.

References

- Ansari, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 705290.

- Kuryazov, R., et al. (2010). Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. Chemistry of Heterocyclic Compounds, 46(5), 585-591.

- Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.

- Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

- Kallan, N. C., et al. (2005). Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. Journal of Medicinal Chemistry, 48(21), 6764–6775.

- ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones.

- Wikipedia. (2023). Gould–Jacobs reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- PubChem. (n.d.). 8-Bromo-2,6-dichloro-3-propyl-quinazolin-4-one.

- MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6593.

- Al-Suhaimi, E. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3004.

- ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- FCAD Group. (n.d.). 7-Bromo-6-chloro-4-quinazolinone.

- AZA Mid-Year Meeting. (n.d.). This compound.

- Wikipedia. (2023). Sandmeyer reaction.

- ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- MDPI. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(15), 4995.

- National Center for Biotechnology Information. (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Avicenna Journal of Medical Biotechnology, 2(3), 169–174.

- Biomedical Journal of Scientific & Technical Research. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomed J Sci & Tech Res, 49(1).

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.

- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.

- Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(3), 136-141.

- National Center for Biotechnology Information. (n.d.). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341075.

- ResearchGate. (2012). Reactivity features of polychlorobiphenyl congeners in the nucleophilic substitution reactions.

- National Center for Biotechnology Information. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Biomimetics, 7(4), 247.

- YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry.

- ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- NIST. (n.d.). Benzene, 2-bromo-1,4-dichloro-.

Sources

- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biomedres.us [biomedres.us]

- 4. FCKeditor - Resources Browser [midyear.aza.org]

- 5. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pnrjournal.com [pnrjournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Bromo-4,6-dichloroquinazoline: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of 7-Bromo-4,6-dichloroquinazoline, a halogenated quinazoline derivative of significant interest to researchers, scientists, and professionals in the field of drug development. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, and this particular derivative serves as a versatile building block for the synthesis of novel bioactive molecules.[1][2][3] This document will delve into the molecular structure, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, structural elucidation techniques, and its potential applications in modern drug discovery, grounded in established chemical principles and supported by authoritative references.

The Quinazoline Core: A Cornerstone of Modern Therapeutics

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a foundational scaffold in the development of a wide array of therapeutic agents.[1][2] Its inherent biological activities and the ability to substitute at various positions have led to its extensive exploration in medicinal chemistry.[1] Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][4] Notably, the 4-aminoquinazoline framework is a key feature in several approved anticancer drugs that function as tyrosine kinase inhibitors.[5] The strategic placement of halogen atoms, such as in this compound, can significantly influence the molecule's reactivity and biological activity, making it a valuable intermediate for creating diverse chemical libraries for drug screening.

Molecular Structure and Physicochemical Properties of this compound

The molecular structure of this compound is characterized by a quinazoline core with a bromine atom at the 7-position and chlorine atoms at the 4- and 6-positions.

Molecular Structure:

Structure of this compound

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1260847-61-7 | [6] |

| Molecular Formula | C₈H₃BrCl₂N₂ | [7] |

| Molecular Weight | 277.93 g/mol | [7] |

| IUPAC Name | This compound | |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred |

Synthesis of this compound: A Plausible Pathway and Experimental Protocol

Proposed Synthetic Pathway:

Proposed synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one

This step is analogous to the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate, as described in a patent.[8] A similar cyclization can be achieved by reacting the corresponding anthranilic acid with formamide.

-

Reactants:

-

2-Amino-4-bromo-5-chlorobenzoic acid

-

Formamide

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-4-bromo-5-chlorobenzoic acid (1 equivalent) and an excess of formamide is heated.

-

The reaction mixture is refluxed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 7-bromo-6-chloroquinazolin-4(3H)-one.

-

Causality behind Experimental Choices: The use of formamide serves as both the reagent to provide the C2 carbon and N3 nitrogen of the quinazoline ring and as the solvent. The high temperature of reflux is necessary to drive the condensation and cyclization reactions.

Step 2: Chlorination to this compound

The conversion of the 4-oxo group of the quinazolinone to a chloro group is a standard transformation, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[4][9][10]

-

Reactants:

-

7-Bromo-6-chloroquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

A catalytic amount of Dimethylformamide (DMF) (optional)

-

-

Procedure:

-

7-Bromo-6-chloroquinazolin-4(3H)-one (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃).

-

A catalytic amount of DMF can be added to facilitate the reaction.

-

The mixture is heated to reflux and maintained at this temperature for a few hours, with reaction progress monitored by TLC.

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

-

Causality behind Experimental Choices: POCl₃ is a powerful chlorinating agent effective for converting amides and ketones to the corresponding chlorides. The optional addition of DMF can form a Vilsmeier-Haack type reagent in situ, which is a more reactive chlorinating species. The workup with ice water is to quench the unreacted POCl₃ and precipitate the organic product.

Structural Elucidation and Spectroscopic Analysis

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the electronic environment created by the halogen substituents. We would expect to see two singlets or two doublets corresponding to the protons at the 5 and 8 positions. |

| ¹³C NMR | The spectrum would show eight distinct signals for the eight carbon atoms in the molecule. The carbons attached to the electronegative nitrogen and halogen atoms would be deshielded and appear at higher chemical shifts. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (277.93 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine and two chlorine atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring system, as well as C-Cl and C-Br stretching vibrations. |

Self-Validating System: The combination of these spectroscopic techniques provides a self-validating system for structural confirmation. The molecular formula determined from high-resolution mass spectrometry should be consistent with the number of signals observed in the ¹H and ¹³C NMR spectra. The splitting patterns in the ¹H NMR spectrum should correspond to the substitution pattern on the aromatic ring, and the characteristic isotopic pattern in the mass spectrum will confirm the presence of the specific halogen atoms.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the two chlorine atoms at the 2 and 4 positions of the quinazoline ring. The chlorine at the C4 position is known to be significantly more reactive towards nucleophilic substitution than the chlorine at the C2 position.[12][13] This differential reactivity is a key feature that makes this molecule a valuable synthetic intermediate.

Regioselective Nucleophilic Aromatic Substitution (SₙAr):

Regioselective reactivity of this compound.

This regioselectivity allows for the sequential introduction of different functional groups at the C4 and C2 positions, enabling the synthesis of a wide variety of substituted quinazoline derivatives. For instance, reaction with a primary or secondary amine under mild conditions would selectively substitute the C4-chloro group, a common step in the synthesis of 4-aminoquinazoline-based kinase inhibitors.[5] Subsequent reaction with another nucleophile under more forcing conditions could then replace the C2-chloro group.

Potential Applications in Targeted Therapy:

Given that numerous quinazoline derivatives are potent inhibitors of tyrosine kinases, this compound is a highly attractive starting material for the synthesis of novel anticancer agents. The bromine atom at the 7-position and the chlorine at the 6-position can be used to modulate the electronic properties and steric bulk of the final molecule, potentially leading to improved potency, selectivity, and pharmacokinetic properties. These positions can also serve as handles for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce additional diversity.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.

Conclusion

This compound is a key heterocyclic building block with significant potential in the field of drug discovery. Its unique substitution pattern and the differential reactivity of its chloro-substituents make it a versatile intermediate for the synthesis of diverse libraries of quinazoline derivatives. The insights provided in this guide regarding its synthesis, structural properties, and reactivity are intended to empower researchers to effectively utilize this compound in the development of novel therapeutic agents, particularly in the realm of targeted cancer therapy.

References

- Emami, L., et al. (2022).

- Rajveer, C. H., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 143-147. [Link]

- Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

- American Elements. (n.d.). 7-Bromo-2,4-dichloroquinazoline.

- ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

- PubChem. (n.d.). 7-Bromo-4-dimethylaminoquinoline.

- National Center for Biotechnology Information. (2018). Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. Journal of Medicinal Chemistry, 61(21), 9575–9586. [Link]

- PubMed Central. (2023). Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. [Link]

- ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.

- ResearchGate. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414. [Link]

- The Royal Society of Chemistry. (2006). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Green Chemistry, 8, 927-931. [Link]

- PubMed. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-14. [Link]

- PubMed. (2024).

- ResearchGate. (2024).

- PubChem. (n.d.). 7-bromo-4-(dimethylamino)-1-phenyl-quinazolin-2(1H)-one.

- PubChem. (n.d.). 7-Bromo-2,4-diaminoquinazoline.

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 3. Halogenated Quinazoline | CymitQuimica [cymitquimica.com]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 7. americanelements.com [americanelements.com]

- 8. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 11. Quinazolinone synthesis [organic-chemistry.org]

- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Synthesis of 7-Bromo-4,6-dichloroquinazoline: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4,6-dichloroquinazoline is a key heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this important molecule. We will delve into the strategic considerations behind precursor selection, detail the mechanistic underpinnings of the core chemical transformations, and provide experimentally validated protocols. This document is designed to be a practical resource for researchers in drug discovery and development, offering both theoretical grounding and actionable laboratory guidance.

Introduction: The Significance of the Quinazoline Core

The quinazoline ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous quinazoline-containing drugs with a broad spectrum of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. The specific substitution pattern of this compound offers multiple points for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design.

Pathway I: Synthesis via Substituted Quinazolinone

This is a robust and frequently employed pathway that proceeds through a 7-bromo-6-chloro-4(3H)-quinazolinone intermediate. The key steps involve the cyclization of a suitably substituted benzoic acid derivative followed by chlorination.

Step 1: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

The synthesis commences with the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate. This reaction is a variation of the Niementowski quinazoline synthesis, which is a classic method for the formation of 4(3H)-quinazolinones from anthranilic acids and amides.[1][2]

Reaction Scheme:

Sources

A Technical Guide to the Solubility of 7-Bromo-4,6-dichloroquinazoline in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

In the realm of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands out as a critical parameter that influences everything from reaction kinetics and purification efficiency to bioavailability and formulation. This guide provides an in-depth technical overview of the solubility of 7-Bromo-4,6-dichloroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. While quantitative solubility data for this specific molecule is not extensively documented in public literature, this guide, grounded in established chemical principles and field-proven methodologies, offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is essential to predicting its solubility behavior. This compound is a halogenated bicyclic heteroaromatic compound.

| Property | Value | Source |

| Chemical Formula | C₈H₃BrCl₂N₂ | [1] |

| Molecular Weight | 277.93 g/mol | [1] |

| CAS Number | 1260847-61-7 | [1] |

| Appearance | Likely a solid at room temperature | [1] |

The presence of a bromine and two chlorine atoms significantly influences the molecule's electronic distribution and intermolecular forces. The quinazoline core, a fusion of benzene and pyrimidine rings, provides a rigid, aromatic scaffold. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, although the presence of electron-withdrawing chloro groups will modulate their basicity.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of this compound in a given solvent will be dictated by the interplay of intermolecular forces: dipole-dipole interactions, London dispersion forces, and the potential for hydrogen bonding.

The multiple halogen substituents make the molecule relatively nonpolar and hydrophobic. However, the nitrogen atoms in the quinazoline ring introduce some polarity. Therefore, we can anticipate the following general solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent at solvating a wide range of compounds due to their large dipole moments and ability to engage in strong dipole-dipole interactions. It is highly probable that this compound will exhibit good solubility in these solvents. The use of DMF in the synthesis of related compounds supports this prediction.[2]

-

Moderate Solubility in Polar Protic Solvents: Solvents such as ethanol and methanol can act as both hydrogen bond donors and acceptors. While this compound does not have a hydrogen bond donor, the nitrogen atoms can act as acceptors. The solubility in these solvents is expected to be moderate and likely temperature-dependent. The common practice of recrystallizing similar compounds from ethanol suggests that solubility is significant at elevated temperatures and lower at room temperature, a desirable characteristic for purification.[2]

-

Moderate to Good Solubility in Chlorinated Solvents: Solvents like chloroform and dichloromethane are relatively polar and can engage in dipole-dipole interactions with the C-Cl and C-Br bonds of the solute. These solvents are often effective for dissolving halogenated organic compounds.

-

Low Solubility in Nonpolar Solvents: In nonpolar solvents like hexanes or toluene, the primary intermolecular forces are weak London dispersion forces. The polarity of the quinazoline ring system will likely limit its solubility in such solvents.

Based on these principles, a predicted qualitative solubility profile is presented below. It is crucial to note that this table is a predictive guide and should be confirmed by experimental data.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Good balance of polarity and non-polar character. |

| Acetonitrile | Polar Aprotic | Moderate | Used as a solvent in the synthesis of related compounds.[3] |

| Chloroform | Chlorinated | Moderate to High | "Like dissolves like" principle for halogenated compounds. |

| Dichloromethane (DCM) | Chlorinated | Moderate to High | Similar to chloroform. |

| Ethyl Acetate | Polar Aprotic (Ester) | Moderate | Intermediate polarity. |

| Methanol | Polar Protic | Low to Moderate | Potential for hydrogen bonding with quinazoline nitrogens. |

| Ethanol | Polar Protic | Low to Moderate | Used for recrystallization, indicating temperature-dependent solubility.[2] |

| Toluene | Nonpolar Aromatic | Low | Mismatch in polarity. |

| Hexanes | Nonpolar Aliphatic | Very Low | Significant mismatch in polarity. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, experimental determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker or use a magnetic stir bar.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.

-

Accurately dilute the filtered aliquot with a known volume of a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standards (peak area vs. concentration).

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the original solvent. The solubility is typically expressed in mg/mL or mol/L.

-

Causality and Self-Validation in the Experimental Protocol

-

Why excess solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium with a saturated solution has been achieved.

-

Why constant temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Why 24-48 hours of agitation? This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

Why centrifugation and filtration? These steps are essential to ensure that the analyzed sample contains only the dissolved compound, preventing artificially high solubility measurements due to suspended microparticles.

-

Why a calibration curve? A multi-point calibration curve validates the linearity of the analytical response and provides a more accurate quantification than a single-point calibration.

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset on the solubility of this compound remains to be established, this guide provides a robust framework for understanding and predicting its behavior in organic solvents. The theoretical analysis suggests good solubility in polar aprotic solvents and moderate, temperature-dependent solubility in polar protic and chlorinated solvents. For drug development professionals, the provided experimental protocol offers a reliable method for generating the precise, quantitative data needed for process optimization, formulation development, and toxicological studies. As research into quinazoline derivatives continues to expand, it is anticipated that a greater body of physicochemical data will become available, further refining our understanding of these important molecules.

References

- Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health.

- PubChem. 7-Bromo-2-chloroquinazoline. National Center for Biotechnology Information.

- American Elements. 7-Bromo-2,4-dichloroquinazoline.

- PubChem. 6-Bromo-4-chloro-quinazoline. National Center for Biotechnology Information.

- MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.

- AZA Mid-Year Meeting. This compound.

- Google Patents. Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

- CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.

- Solubility of Things. Quinazoline derivative.

- ChemBK. 7-broMo-6-chloro-3,4-dihydroquinazolin-4-one.

- Baran Lab. Haloselectivity of Heterocycles.

Sources

- 1. FCKeditor - Resources Browser [midyear.aza.org]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of 7-Bromo-4,6-dichloroquinazoline

Foreword: Unraveling the Therapeutic Potential of the Quinazoline Scaffold

The quinazoline nucleus represents a cornerstone in modern medicinal chemistry, particularly in the discovery of targeted anticancer agents.[1][2][3][4] Its rigid, heterocyclic structure serves as a privileged scaffold for the design of potent and selective enzyme inhibitors. Historically, the therapeutic journey of quinazoline derivatives has been marked by the successful development of several FDA-approved drugs that have revolutionized the treatment of various cancers.[2][4][5][6][7] This guide delves into the mechanistic intricacies of a specific, yet under-documented member of this class: 7-Bromo-4,6-dichloroquinazoline. While direct empirical data on this precise molecule is sparse, this document, grounded in established principles of medicinal chemistry and kinase biology, aims to provide a comprehensive, scientifically-grounded perspective on its putative mechanism of action. By dissecting the roles of its constituent pharmacophores—the quinazoline core and its halogen embellishments—we can construct a robust hypothesis regarding its biological targets and cellular effects. This paper is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships that govern the efficacy of quinazoline-based inhibitors.

The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition

The vast majority of quinazoline-based anticancer agents exert their effects by inhibiting protein kinases, a large family of enzymes that catalyze the phosphorylation of specific amino acid residues in proteins.[2][8][9] This post-translational modification is a fundamental mechanism for regulating a multitude of cellular processes, including signal transduction, gene expression, and metabolism.[10] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[3][10]

ATP-Competitive Inhibition: The Primary Mechanism

Quinazoline derivatives predominantly function as ATP-competitive inhibitors.[11] They are designed to bind to the ATP-binding pocket of the kinase's catalytic domain.[8][9] The ATP-binding site of all protein kinases shares a conserved structural architecture, featuring two lobes connected by a flexible hinge region.[10] ATP binds within the cleft between these lobes, where the transfer of its gamma-phosphate to a substrate protein is catalyzed.[10]

The 4-anilinoquinazoline scaffold has proven to be particularly effective in this regard.[5][8] Structure-activity relationship (SAR) studies have revealed that the nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for forming hydrogen bonds with key residues in the hinge region of the kinase's active site, mimicking the interaction of the adenine portion of ATP.[5] This interaction anchors the inhibitor within the active site, preventing the binding of ATP and thereby blocking the phosphorylation of downstream substrates.[11]

Hypothesized Mechanism of Action of this compound

Based on the extensive literature on halogenated quinazoline derivatives, it is highly probable that this compound functions as a multi-targeted tyrosine kinase inhibitor. The specific halogenation pattern—a bromine at position 7 and chlorines at positions 4 and 6—is anticipated to confer a distinct selectivity and potency profile.

Primary Putative Targets: EGFR and VEGFR-2

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are two of the most well-established targets for quinazoline-based inhibitors.[1][3][5][10][12]

-

EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][5] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][6] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.[5]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): The primary receptor for VEGF, a potent pro-angiogenic factor.[12][13][14] Activation of VEGFR-2 on endothelial cells triggers a signaling cascade that promotes the formation of new blood vessels, a process essential for tumor growth and metastasis.[10][12][14] Dual inhibition of EGFR and VEGFR-2 is a clinically validated strategy to simultaneously target tumor cell proliferation and the tumor's blood supply.[3][5][7]

The Role of Halogenation in Target Engagement

The presence of bromine and chlorine atoms on the quinazoline ring is not merely decorative; it is a critical determinant of the compound's biological activity. Halogens, particularly chlorine and bromine, are electron-withdrawing groups that can modulate the electronic properties of the quinazoline core, influencing its binding affinity for the target kinase.[8][15]

Furthermore, the specific placement of these halogens is crucial. Substitutions at the 6 and 7 positions of the quinazoline ring are known to be important for potency.[8] The chloro group at position 4 is a reactive site, often displaced by an amino group in many active 4-anilinoquinazoline inhibitors. However, in the case of this compound, the 4-chloro substituent may itself contribute to binding or act as a handle for further chemical modification. The 7-bromo and 6-chloro substituents project into a hydrophobic pocket within the ATP-binding site, enhancing the van der Waals interactions and increasing the overall binding affinity.[8][15]

Downstream Signaling Pathways

Inhibition of EGFR and VEGFR-2 by this compound would be expected to disrupt key downstream signaling pathways:

-

EGFR Signaling Cascade: Upon inhibition, the downstream RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways would be downregulated.[12] This would lead to a reduction in cell proliferation, survival, and growth.

-

VEGFR-2 Signaling Cascade: Inhibition of VEGFR-2 would block the activation of downstream effectors such as PLCγ, PKC, and the PI3K/Akt pathway in endothelial cells.[12] This would suppress endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis.[10]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the proposed mechanism of action and the experimental approaches to validate it, the following diagrams have been generated using Graphviz.

Diagram 1: Hypothesized Inhibition of EGFR and VEGFR-2 Signaling

Caption: Hypothesized inhibition of EGFR and VEGFR-2 signaling pathways.

Experimental Validation: A Framework for Characterization

To empirically validate the hypothesized mechanism of action of this compound, a series of in vitro assays are essential. The following protocols provide a robust framework for its characterization.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified kinases.

Objective: To determine the IC50 values of this compound against a panel of kinases, including EGFR and VEGFR-2.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[16]

-

Prepare a solution of recombinant kinase (e.g., EGFR, VEGFR-2) and its specific substrate peptide in the kinase buffer.[17][18]

-

Prepare an ATP solution in kinase buffer. For radioactive assays, [γ-³²P]ATP is used.[19][20]

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase and substrate solution.

-

Add serial dilutions of this compound (or DMSO as a vehicle control).

-

Pre-incubate the mixture at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the kinase reaction by adding the ATP solution.[17]

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Data Analysis:

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, including:

-

Radiometric assay: Separation of the radiolabeled substrate by gel electrophoresis or filtration, followed by quantification using autoradiography or scintillation counting.[20]

-

Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.[19][21]

-

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Diagram 2: Experimental Workflow for In Vitro Kinase Assay

Caption: A streamlined workflow for in vitro kinase inhibition assays.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic and cytostatic effects of the compound on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound against various cancer cell lines, particularly those with known EGFR or VEGFR dependencies.

Methodology:

-

Cell Culture and Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound (or vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours).[24]

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[22][23][25] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]

-

Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[23][25]

-

-

Data Acquisition and Analysis:

Diagram 3: Workflow for MTT Cell Proliferation Assay

Caption: Step-by-step workflow for the MTT cell proliferation assay.

Quantitative Data Summary

While specific data for this compound is not available, the following table presents representative IC50 values for structurally related quinazoline-based inhibitors against EGFR and VEGFR-2, providing a benchmark for expected potency.

| Compound Class | Target Kinase | Representative IC50 (nM) | Reference |

| 4-Anilinoquinazoline Derivatives | EGFR | 0.37 - 12.93 | [5] |

| 4-Anilinoquinazoline Derivatives | VEGFR-2 | 14 - 79 | [3] |

| Diaryl-thiourea-linked Quinazolines | EGFR | Sub-nanomolar | [5] |

| Diaryl-thiourea-linked Quinazolines | VEGFR-2 | Sub-nanomolar | [5] |

| 2,4-Disubstituted Quinazoline | VEGFR-2 | 5,490 | [10] |

Conclusion and Future Directions

This compound, by virtue of its quinazoline scaffold and specific halogenation pattern, is posited to function as a potent, ATP-competitive inhibitor of multiple tyrosine kinases, with a high likelihood of targeting EGFR and VEGFR-2. This dual inhibitory activity suggests its potential as an anticancer agent that can simultaneously curb tumor cell proliferation and angiogenesis. The proposed mechanism of action, involving the blockade of critical downstream signaling pathways such as the MAPK and PI3K/Akt cascades, provides a solid foundation for its further investigation.

The experimental protocols detailed herein offer a clear roadmap for the empirical validation of these hypotheses. Future studies should focus on comprehensive kinase profiling to elucidate the full spectrum of its targets, followed by in-depth cellular assays to confirm its on-target effects and downstream signaling consequences. Ultimately, preclinical studies in relevant cancer models will be necessary to ascertain its therapeutic potential. The exploration of such rationally designed small molecules is paramount to the continued advancement of targeted cancer therapies.

References

- Butnariu, M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(9), 2449. [Link]

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry, 41(6). [Link]

- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 534. [Link]

- Al-Rashood, S. T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

- Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

- Li, W., et al. (2016). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences, 19(11), 1209-1215. [Link]

- Jahangiri, S., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 238, 114457. [Link]

- Butnariu, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances, 14, 33384-33417. [Link]

- In vitro NLK Kinase Assay. (2018). Bio-protocol, 8(18), e3013. [Link]

- Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95-103. [Link]

- Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). Molecules, 29(12), 2824. [Link]

- Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (2022). Molecules, 27(22), 7958. [Link]

- Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. (2001). Molecular Cancer Therapeutics, 1(1), 25-33. [Link]

- MTT Cell Assay Protocol. (n.d.). [Link]

- In vitro kinase assay v1. (2023).

- Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2016). Iranian Journal of Basic Medical Sciences, 19(11), 1209-1215. [Link]

- exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025).

- Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences, 14(4), 1-10. [Link]

- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2016). Frontiers in Chemistry, 4, 31. [Link]

- Discovery of new VEGFR-2 inhibitors based on bis([1][2][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Scientific Reports, 11, 11370. [Link]

- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). Molecules, 27(19), 6296. [Link]

- Special Issue : Design and Study of Kinase Inhibitors. (n.d.). MDPI. [Link]

Sources

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. In vitro kinase assay [protocols.io]

- 18. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. revvity.com [revvity.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. atcc.org [atcc.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An Investigative Guide to the Potential Biological Activity of 7-Bromo-4,6-dichloroquinazoline: A Structurally-Informed Approach for Novel Kinase Inhibitor Discovery

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. While the specific biological profile of 7-Bromo-4,6-dichloroquinazoline remains unexplored in published literature, its structural motifs—a halogenated quinazoline core—suggest a high potential for potent and selective biological activity, most notably as a protein kinase inhibitor. This guide provides a comprehensive framework for the rational investigation of this novel compound. We will deconstruct its molecular architecture to hypothesize its biological potential based on established structure-activity relationships (SAR) of analogous compounds. Furthermore, we present detailed, field-proven experimental protocols for its synthesis, in vitro biological evaluation, and initial mechanistic studies. This document is intended to serve as a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this promising chemical entity.

Part 1: The Quinazoline Scaffold: A Privileged Foundation for Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and capacity for diverse substitutions have made it a favored template for designing molecules that interact with various biological targets. A significant number of quinazoline derivatives have been successfully developed as anticancer agents, with several receiving FDA approval, including gefitinib, erlotinib, and lapatinib.[3][4] These drugs primarily function as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[5][6]

The primary mechanism for many quinazoline-based anticancer agents is the competitive inhibition of adenosine 5'-triphosphate (ATP) binding to the kinase domain of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR).[3][5] By occupying the ATP-binding pocket, these inhibitors block the autophosphorylation and downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis.[6] The strategic placement of various functional groups on the quinazoline core is crucial for achieving high potency and selectivity.[5]

Caption: General interaction model of a 4-anilinoquinazoline inhibitor within a kinase ATP-binding site.

Part 2: Deconstructing the Molecule: Predicting Biological Activity from Structural Motifs

The specific substitution pattern of this compound provides critical clues to its potential biological activity. By analyzing each substituent based on established SAR, we can formulate a strong hypothesis to guide its investigation.[3][5]

-

The 4-Chloro Position : This is arguably the most important feature for a medicinal chemist. The chlorine atom at the C4 position is a highly reactive leaving group, making it an ideal synthetic handle for nucleophilic aromatic substitution (SNAr).[7] This allows for the facile introduction of various amine-containing side chains, most notably anilines, to generate a library of 4-anilinoquinazoline derivatives.[1][7] The nature of the substituted aniline is a primary determinant of kinase selectivity and potency.[5]

-

The 6-Chloro Position : Halogen substitution at the C6 position is a common strategy in the design of potent quinazoline inhibitors. The presence of a chlorine atom can influence the electronic properties of the ring system and provide additional hydrophobic interactions within the ATP-binding pocket.[8] For instance, some 6-substituted anilinoquinazolines have shown potent EGFR inhibitory activity.[5]

-

The 7-Bromo Position : Substitutions at the C7 position are well-known to significantly impact the biological activity of quinazolines, often by projecting into the solvent-exposed region of the kinase active site.[5] The bulky and electron-withdrawing bromine atom at this position could enhance binding affinity through favorable interactions or sterically direct the molecule towards a specific conformation. The presence of bulky groups at C6 or C7 has been shown to increase potency in some series.[5]

Hypothesized Biological Profile

Based on this structural analysis, this compound is hypothesized to be a potent precursor for a new class of kinase inhibitors. Derivatization at the C4 position with various anilines is predicted to yield compounds with significant antiproliferative activity. The combined electronic and steric effects of the chloro and bromo substituents may confer a unique selectivity profile against certain kinases, potentially including but not limited to members of the EGFR family.

Part 3: A Proposed Research Workflow: From Synthesis to Biological Characterization

This section provides a practical, step-by-step guide for the initial investigation of this compound.

Synthesis of this compound and its Derivatives

A plausible synthetic route to the core scaffold would begin with a suitably substituted anthranilic acid or 2-aminobenzamide, followed by cyclization and chlorination steps.[9][10] The most critical subsequent step is the synthesis of a focused library of 4-anilino derivatives to explore the SAR at the C4 position.

Caption: High-level overview of the proposed synthetic strategy.

Experimental Protocol: Synthesis of 4-Anilino-7-bromo-6-chloroquinazoline Derivatives

-

Reaction Setup : To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or THF/water, add the desired substituted aniline (1.1 eq).[1]

-

Reaction Conditions : Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave irradiation can significantly accelerate this reaction.[1]

-

Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired 4-anilino derivative.

-

Characterization : Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation

Protocol 1: Antiproliferative Activity Screening (MTT Assay)

This colorimetric assay is a robust method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.

-

Cell Seeding : Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

-

Compound Treatment : Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the compound solutions to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or gefitinib).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-